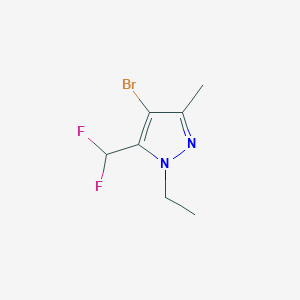

![molecular formula C18H14N2O5S B2689642 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 299953-18-7](/img/structure/B2689642.png)

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Chromen-7-yl is a chemical group derived from chromen, another type of heterocyclic compound that includes a benzene ring fused to a pyran ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of chromen derivatives, on the other hand, can be achieved through various methods, such as the Pechmann condensation .Molecular Structure Analysis

Benzimidazole has a five-membered ring with two nitrogen atoms, while chromen has a six-membered ring fused with a benzene ring . The specific compound you’re asking about would have these two structures connected in some way, but without more information, it’s difficult to provide a detailed analysis of its molecular structure.Applications De Recherche Scientifique

Catalytic Systems for Synthesis

Ionic liquids containing sulfonic acid functionalized imidazolium salts have been reported to efficiently catalyze the synthesis of benzimidazoles, a class of compounds closely related to the one . These catalytic systems utilize atmospheric air as a green oxidant and work at room temperature, offering a sustainable approach to producing benzimidazole derivatives with high yields and short reaction times (Khazaei et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of triazoloquinazolinones and chromeno[4,3-d]benzothiazolopyrimidines has been facilitated by 1,3-disulfonic acid imidazolium trifluoroacetate, demonstrating the utility of ionic liquids in heterocyclic compound synthesis. This catalyst enables reactions under thermal and solvent-free conditions, highlighting the role of such compounds in greener chemistry practices (Basirat et al., 2020).

Non-toxic Protic Ionic Liquids

Research into the physicochemical properties, Brönsted acidity, and ecotoxicity of imidazolium-based organic salts has led to the development of non-toxic variants of protic ionic liquids. These variants demonstrate significant potential for environmental sustainability due to their reduced toxicity and strong acidities, which could be beneficial for various industrial applications (Sardar et al., 2018).

Gas Solubility Studies

Studies on gas solubility in ionic liquids have shed light on the significant influence of anion types on the absorption properties of gases such as carbon dioxide and oxygen. These findings have implications for the development of solvent systems for gas absorption and sequestration technologies, highlighting the relevance of such chemical compounds in addressing environmental challenges (Anthony et al., 2005).

Synthesis of Bis Heterocycles

The creation of amido sulfonamido methane linked bis heterocycles for antimicrobial and anticancer activities illustrates the potential pharmaceutical applications of related compounds. This research underscores the importance of such chemical structures in the development of new therapeutic agents (Premakumari et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(25-26(2,22)23)10-16(11)24-18(13)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICPIKPWKDWEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OS(=O)(=O)C)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)

![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)

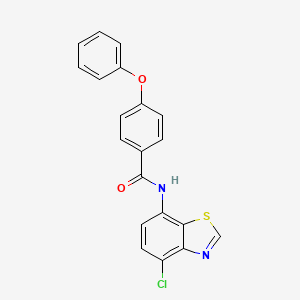

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)

![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)

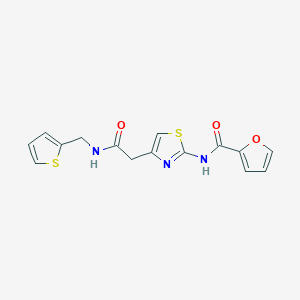

![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)

![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)